2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile
Description
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a triazole ring, a piperazine ring, and a pyridine ring
Properties
IUPAC Name |
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c14-8-11-1-2-15-13(7-11)20-5-3-19(4-6-20)9-12-16-10-17-18-12/h1-2,7,10H,3-6,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWUITYEJSSGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-chloropyridine-3-carbonitrile with 1-(1H-1,2,4-triazol-5-ylmethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific proteins and enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and have shown significant biological activity.
1,2,4-Triazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Uniqueness
2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of the triazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
